molecular formula C12H18BNO4S B8123036 [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid

Cat. No.: B8123036
M. Wt: 283.16 g/mol
InChI Key: WLQISZBYZLKCLX-UHFFFAOYSA-N
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Description

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid ( 2377608-49-4) is a specialized organoboron compound of high value in synthetic and medicinal chemistry. With the molecular formula C12H18BNO4S and a molecular weight of 283.15 g/mol, it serves as a versatile building block for constructing complex organic molecules . Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it enables the efficient formation of carbon-carbon bonds between its boronic acid group and various aryl or vinyl halides . This makes it an indispensable tool for synthesizing biaryl structures, which are common scaffolds in pharmaceuticals and organic materials. The compound's structure incorporates a piperidine-sulfonyl group, which can enhance solubility and contribute to biological activity by serving as a key pharmacophore. Sulfonamide-functionalized boronic acids are investigated in various research contexts, including the development of inhibitors for metalloproteases, a class of enzymes implicated in numerous diseases . Researchers utilize this compound in the synthesis of complex molecules for drug discovery projects and as a precursor for functional materials. [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-9-11(13(15)16)5-6-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQISZBYZLKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves nucleophilic substitution between bromophenylboronic acid derivatives and piperidine-1-sulfonyl chloride. The reaction proceeds via attack of the piperidine nitrogen on the electrophilic sulfonyl chloride, followed by boronic acid group retention.

General Procedure :

  • Substrate Preparation : 4-Bromo-3-methylphenylboronic acid is synthesized via directed ortho-metalation (DoM) of 3-methylbromobenzene, followed by borylation.

  • Sulfonylation : React with piperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the title compound.

Key Data :

ParameterValue
Yield68–72%
Reaction Temperature0°C → RT
Reaction Time12–24 hours
Purity (HPLC)>95%

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Limitations :

  • Requires strict anhydrous conditions.

  • Piperidine-1-sulfonyl chloride must be freshly distilled.

Suzuki-Miyaura Coupling-Based Approaches

Boronic Acid Retentive Coupling

An alternative route employs Suzuki-Miyaura cross-coupling to install the aryl boronic acid group after sulfonylation. This method is advantageous when handling sensitive boronic acids.

Procedure :

  • Sulfonylation First : 4-Bromo-3-methylbenzenesulfonyl chloride reacts with piperidine in DCM/TEA.

  • Borylation : The resultant 4-bromo-3-methyl-1-(piperidine-1-sulfonyl)benzene undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

  • Acidic Hydrolysis : Treat with HCl to convert the pinacol boronate to boronic acid.

Optimized Conditions :

ComponentQuantity
Pd(dppf)Cl₂5 mol%
B₂pin₂1.5 equiv
SolventDioxane/H₂O (4:1)
Temperature80°C

Outcomes :

  • Yield: 60–65% (two steps).

  • Purity: 90–93% (requires recrystallization from ethanol/water).

Critical Notes :

  • Palladium residues must be removed via activated charcoal treatment.

  • Boronate intermediates are hygroscopic; storage under argon is essential.

One-Pot Sequential Functionalization

Integrated Sulfonylation-Borylation

Recent patents describe a one-pot method combining sulfonylation and borylation, reducing purification steps.

Steps :

  • Sulfonation : 4-Bromo-3-methylphenol reacts with piperidine-1-sulfonyl chloride in DCM/TEA.

  • Borylation In Situ : Add B₂pin₂, Pd(OAc)₂, and KOAc directly to the reaction mixture.

  • Acid Workup : Hydrolyze with 6M HCl to yield the boronic acid.

Performance Metrics :

MetricResult
Total Yield58–62%
Reaction Time18 hours
Pd Content (Final)<10 ppm

Benefits :

  • Eliminates intermediate isolation.

  • Suitable for high-throughput synthesis.

Drawbacks :

  • Lower yield compared to stepwise methods.

  • Requires precise stoichiometric control.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Nucleophilic Substitution68–72>95HighModerate
Suzuki-Miyaura Coupling60–6590–93ModerateHigh
One-Pot Sequential58–6285–88HighLow

Key Insights :

  • Nucleophilic substitution remains the most reliable for small-scale synthesis.

  • One-pot methods favor industrial applications despite modest yields.

Challenges and Optimization Strategies

Common Pitfalls

  • Boronic Acid Instability : Prone to protodeboronation under acidic conditions. Mitigated by using buffered workups (pH 6–8).

  • Sulfonylation Side Reactions : Over-sulfonation at the methyl group. Controlled by slow addition of sulfonyl chloride.

Advanced Purification Techniques

  • Size-Exclusion Chromatography : Effective for removing Pd catalysts.

  • Crystallization : Ethanol/water (7:3) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have shown that derivatives of this compound exhibit potent activity against colon cancer cells, with some analogs displaying IC50 values below 5 nM, indicating high efficacy in inhibiting cell growth . The presence of the piperidine moiety enhances selectivity and potency, particularly against specific genetic backgrounds of cancer cells.

2. Inhibition of Proteases
Research indicates that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid derivatives can act as selective inhibitors of metalloproteinases, such as ADAMTS7. For instance, certain modifications to the compound have resulted in enhanced selectivity for ADAMTS7 over other related proteases, achieving a K_i value as low as 9 nM . This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.

Synthetic Applications

1. Suzuki Coupling Reactions
Boronic acids are well-known reagents in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid can serve as a coupling partner in these reactions, facilitating the synthesis of complex molecules that are important in pharmaceutical chemistry .

2. Development of New Drug Candidates
The structural features of this compound enable the design and synthesis of new drug candidates targeting various biological pathways. The ability to modify the piperidine and sulfonyl groups allows chemists to create a library of compounds with tailored properties suitable for specific therapeutic applications .

Case Studies

Case Study 1: Colon Cancer Treatment
A series of studies focused on the antiproliferative properties of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid analogs showed promising results against colon cancer cell lines. One study reported that certain compounds achieved IC50 values as low as 30 pM against specific cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Selective Inhibition of ADAMTS Proteases
In another study, a derivative of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid was identified as a potent inhibitor of ADAMTS7 with improved selectivity over ADAMTS5. This research highlighted the importance of structural modifications in enhancing the pharmacological profile of boronic acid derivatives .

Mechanism of Action

The mechanism of action of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid involves its ability to participate in transmetalation reactions, particularly in the Suzuki–Miyaura coupling. In this process, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes oxidative addition and reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid apart is its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Biological Activity

[3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action, efficacy against various diseases, and safety profiles.

Synthesis

The synthesis of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid typically involves the reaction of piperidine derivatives with boronic acids in the presence of a suitable catalyst. Various methods have been reported, including Suzuki coupling reactions which are known for their efficiency in forming carbon-boron bonds.

The compound acts primarily as a protease inhibitor , targeting specific enzymes involved in disease processes. Its structural properties allow it to interact with the active sites of these enzymes, inhibiting their function and thereby altering cellular pathways.

Anticancer Activity

Recent studies have shown that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid exhibits significant anticancer properties:

  • In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent activity against these cell lines .
  • In vivo studies reported that treatment with this compound resulted in reduced tumor growth in mouse models, suggesting its potential as an effective therapeutic agent for cancer treatment .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in various models, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary screening indicated that [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid possesses antimicrobial properties against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Safety and Toxicity

The safety profile of [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid has been assessed through acute toxicity studies. Results indicated no significant adverse effects at doses up to 2000 mg/kg in animal models, suggesting a favorable safety margin for potential therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid led to a significant reduction in cell viability compared to control groups. The compound also enhanced apoptosis markers such as caspase activation .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Effect
AnticancerMDA-MB-2310.87Significant growth inhibition
AnticancerP388 leukemia11.73Moderate growth inhibition
Anti-inflammatoryMurine modelN/AReduced cytokine levels
AntimicrobialVarious pathogensN/AInhibition observed

Q & A

Basic: How can [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid be quantified in pharmaceutical matrices?

To quantify trace impurities of boronic acids like [3-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid in pharmaceuticals, a validated LC-MS/MS method is recommended. The method involves:

  • Chromatographic separation : Using a C18 column with a gradient mobile phase (e.g., methanol and ammonium formate buffer) to resolve analytes.
  • Mass detection : Monitoring specific precursor-to-product ion transitions (e.g., m/z 250 → 160 for methyl phenyl boronic acid) for high specificity.
  • Validation : Parameters include a limit of detection (LOD) < 0.1 ppm, limit of quantification (LOQ) < 0.3 ppm, linearity (R² > 0.99), and recovery rates (90–110%) per ICH guidelines .

Basic: What synthetic strategies enable modification of the boronic acid group in such compounds?

Boronic esters can be modified via transesterification or oxidative coupling :

  • Transesterification : Replace the diol component (e.g., pinacol) using methyl boronic acid under monophasic conditions. The resulting methyl ester is volatile and easily removed by evaporation .
  • Oxidative coupling : Apply electric potentials (e.g., 100–200 mV) to facilitate cross-coupling reactions, as demonstrated in single-molecule junction studies with 4-(methylthio)phenyl boronic acid .

Advanced: What factors influence the oxidative stability of boronic acid derivatives under reactive oxygen species (ROS)?

Oxidative stability depends on:

  • Diol affinity : Esters with diols of higher boronic acid affinity (e.g., pinacol, relative affinity = 12.1) hydrolyze slower, delaying oxidation. Lower-affinity diols (e.g., neopentyl glycol, affinity = 0.30) accelerate oxidation .
  • Hydrolysis equilibrium : In aqueous solutions, boronic esters exist in equilibrium with free acid and diol. Faster hydrolysis (e.g., with R,R-2,3-butanediol) increases ROS-mediated oxidation rates .
  • Structural effects : Electron-withdrawing groups (e.g., sulfonyl) may stabilize the boronic acid, reducing oxidation propensity.

Advanced: How can H₂O₂-sensitive boronic acid derivatives be used in stimuli-responsive probes?

Boronic acid probes release active agents upon H₂O₂ exposure via:

  • Oxidative cleavage : Track conversion kinetics using time-dependent ¹H NMR . For example, a probe’s O–CH₂ peak (δ = 5.10 ppm) disappears as H₂O₂ cleaves the boronic ester, forming p-quinone methide (δ = 5.20 ppm) .
  • Photophysical monitoring : UV-vis absorption shifts (e.g., λmax from 400 nm to 550 nm) and fluorescence quenching correlate with probe activation .

Advanced: How do electronic properties of boronic acid derivatives affect conductance in molecular junctions?

Conductance is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methylthio) enhance conductance by lowering the energy barrier for electron tunneling.
  • Oxidative coupling : Under electric potentials (200 mV), 4-(methylthio)phenyl boronic acid forms dimeric junctions with distinct conductance peaks (~10⁻³ G₀) .
  • Steric effects : Bulky substituents (e.g., piperidine-sulfonyl) may reduce junction stability by hindering molecular alignment.

Advanced: What role does clogP play in the biological activity of boronic acid-containing compounds?

clogP (logarithm of the octanol-water partition coefficient) correlates with:

  • Cellular uptake : Higher clogP (e.g., >3) improves membrane permeability, enhancing activity against chronic lymphocytic leukemia (CLL) cells.
  • Oxidation propensity : Lower clogP compounds (e.g., hydrophilic diol esters) oxidize faster in ROS-rich environments, releasing active phenols .

Advanced: How are boronic acid-functionalized materials designed for biomedical applications?

Design strategies include:

  • Glucose-sensitive hydrogels : Phenyl boronic acid forms reversible complexes with polyols (e.g., glucose), enabling insulin release. Competing polyols (e.g., fructose) dissociate the complex at physiological pH .
  • Carbon dot sensors : One-step hydrothermal synthesis with phenylboronic acid creates fluorescent probes. Glucose induces assembly and quenching (detection range: 9–900 μM), with minimal interference from biomolecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.